molecular formula C13H11N2O8P B1193913 Bis(4-nitrophenyl)methyl phosphate CAS No. 799-87-1

Bis(4-nitrophenyl)methyl phosphate

Cat. No.: B1193913
CAS No.: 799-87-1
M. Wt: 354.21 g/mol
InChI Key: QQXGGQAHRFTLCQ-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl)methyl phosphate is an organic compound with the molecular formula C13H11N2O8P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of two nitrophenyl groups attached to a phosphate ester, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-nitrophenyl)methyl phosphate can be synthesized through the reaction of methyl phosphate with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically involves the following steps:

    Mixing: Methyl phosphate and 4-nitrophenol are mixed in a suitable solvent, such as dichloromethane or ethanol.

    Catalysis: A catalyst, such as sulfuric acid or a Lewis acid, is added to the mixture to facilitate the reaction.

    Heating: The reaction mixture is heated to a specific temperature, usually around 60-80°C, to promote the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound[][2].

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl)methyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Bis(4-nitrophenyl)methyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantitatively measured to determine enzyme activity. The molecular pathways involved in these reactions are crucial for understanding the compound’s effects and applications .

Comparison with Similar Compounds

Bis(4-nitrophenyl)methyl phosphate can be compared with other similar compounds, such as:

Conclusion

This compound is a valuable compound in scientific research and industrial applications. Its unique structure and reactivity make it suitable for various chemical reactions and studies, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl bis(4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGGQAHRFTLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229950
Record name Bis(4-nitrophenyl)methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-87-1
Record name Bis(4-nitrophenyl)methyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl)methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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